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Compound Name: 1,2-Diaminoguanidine

Cat. No.: B1195052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to the study of 1,2-diaminoguanidine. 1,2-Diaminoguanidine and its derivatives

are of significant interest in medicinal chemistry and materials science due to their unique

electronic and structural properties. Quantum chemical calculations offer a powerful tool to

investigate these properties at the molecular level, providing insights that can guide

experimental studies and the design of new molecules with desired functionalities.

Introduction to 1,2-Diaminoguanidine and
Computational Chemistry
1,2-Diaminoguanidine is one of three positional isomers of diaminoguanidine. Theoretical

studies have indicated that the 1,2-isomer (also referred to as DAG1) is the most stable of the

three.[1] Understanding the electronic structure, geometry, and reactivity of this molecule is

crucial for its application in various fields.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have become an indispensable tool in modern chemistry. These methods allow for the accurate

prediction of a wide range of molecular properties, including:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms in a molecule

that corresponds to the minimum energy.
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Vibrational Frequencies: The frequencies of molecular vibrations, which can be compared

with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Electronic Properties: The distribution of electrons in the molecule, including the highest

occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO),

which are key to understanding chemical reactivity.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which can be used to

predict the stability of molecules and the feasibility of reactions.

Methodologies for Quantum Chemical Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical

method and basis set. For molecules like 1,2-diaminoguanidine, a combination of DFT with a

suitable basis set is often employed to balance computational cost and accuracy.

Density Functional Theory (DFT)
DFT is a computational method that calculates the electronic structure of atoms, molecules,

and solids. It is based on the theorem by Hohenberg and Kohn which states that the energy of

a system is a functional of the electron density. A popular and widely used functional for organic

molecules is B3LYP, which combines Becke's three-parameter exchange functional with the

Lee-Yang-Parr correlation functional.

Basis Sets
A basis set is a set of mathematical functions used to represent the electronic wave function in

a molecule. The choice of basis set affects the accuracy of the calculation. For geometry

optimization and frequency calculations of molecules containing nitrogen and hydrogen, Pople-

style basis sets such as 6-31G* or the more flexible 6-311++G(d,p) are commonly used. The

latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization

functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Experimental Protocols: A Computational Approach
A typical workflow for the quantum chemical characterization of 1,2-diaminoguanidine
involves the following steps:
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Structure Building: The initial 3D structure of 1,2-diaminoguanidine is built using molecular

modeling software.

Geometry Optimization: The initial structure is then optimized to find the lowest energy

conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis

set (e.g., 6-311++G(d,p)).

Frequency Calculation: Once the geometry is optimized, a frequency calculation is

performed at the same level of theory. This serves two purposes: to confirm that the

optimized structure is a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to predict the vibrational spectrum.

Analysis of Electronic Properties: Following the geometry optimization, various electronic

properties are calculated. This includes the analysis of the molecular orbitals (HOMO and

LUMO) and the generation of a molecular electrostatic potential (MEP) map.

Predicted Properties of 1,2-Diaminoguanidine
While a comprehensive experimental and computational study specifically detailing all

properties of 1,2-diaminoguanidine is not readily available in the public literature, we can infer

expected results based on studies of similar guanidine derivatives and general principles of

computational chemistry.

Molecular Geometry
The geometry optimization of 1,2-diaminoguanidine would provide precise bond lengths, bond

angles, and dihedral angles. The guanidinium core is expected to be nearly planar due to

electron delocalization. The amino groups attached to the nitrogen atoms will have specific

orientations that minimize steric hindrance and maximize hydrogen bonding possibilities.

Table 1: Predicted Optimized Geometrical Parameters for 1,2-Diaminoguanidine (Illustrative)
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Parameter Bond/Angle
Predicted Value (B3LYP/6-
311++G(d,p))

Bond Length C-N (guanidinium) ~1.35 Å

N-N ~1.40 Å

N-H ~1.01 Å

Bond Angle N-C-N ~120°

H-N-H ~109°

C-N-N ~115°

Note: These are illustrative values and would be precisely determined in a dedicated

computational study.

Vibrational Analysis
The calculated vibrational frequencies can be used to interpret experimental IR and Raman

spectra. The spectrum of 1,2-diaminoguanidine would be characterized by several key

vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments for 1,2-Diaminoguanidine
(Illustrative)

Frequency (cm⁻¹) Assignment

3400-3500 N-H stretching (asymmetric and symmetric)

1600-1650 N-H bending (scissoring)

1550-1600 C=N stretching

1400-1450 C-N stretching

1000-1100 N-N stretching

Note: These are illustrative values. The exact frequencies would be obtained from a frequency

calculation.
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Electronic Properties
The electronic properties of 1,2-diaminoguanidine are crucial for understanding its reactivity.

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial

distributions are of particular interest.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the

ionization potential and represents the ability of the molecule to donate an electron. For 1,2-
diaminoguanidine, the HOMO is expected to be localized on the nitrogen atoms of the

amino groups and the guanidinium core.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the

electron affinity and represents the ability of the molecule to accept an electron. The LUMO

is likely to be distributed over the π-system of the guanidinium group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of

the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is

more reactive.

Table 3: Predicted Electronic Properties for 1,2-Diaminoguanidine (Illustrative)

Property
Predicted Value (eV) (B3LYP/6-
311++G(d,p))

HOMO Energy -5.5 to -6.5

LUMO Energy -0.5 to 0.5

HOMO-LUMO Gap 5.0 to 7.0

Note: These are illustrative values and would be determined from a molecular orbital analysis.

Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of

a molecule. It is a useful tool for identifying the regions of a molecule that are rich or poor in

electrons. For 1,2-diaminoguanidine, the MEP would show negative potential (red/yellow)

around the nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic
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attack or coordination to metal ions. The regions around the hydrogen atoms of the amino

groups would show positive potential (blue), indicating their electrophilic character.

Visualizations
To better understand the concepts discussed, the following diagrams have been generated

using the DOT language.

Caption: Molecular graph of 1,2-diaminoguanidine.

Caption: Workflow for quantum chemical calculations.

Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of 1,2-
diaminoguanidine. By employing methods such as DFT with appropriate basis sets,

researchers can gain valuable insights into the molecule's structural, vibrational, and electronic

properties. This knowledge is essential for understanding its reactivity and for the rational

design of new compounds with potential applications in drug development and materials

science. While a dedicated, comprehensive computational study on 1,2-diaminoguanidine
would be beneficial to provide precise quantitative data, the methodologies and expected

outcomes outlined in this guide offer a solid foundation for such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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